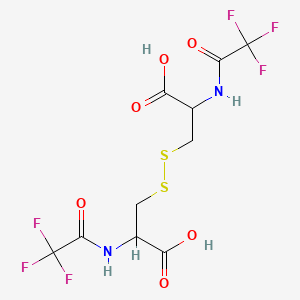

Cystine, N,N'-bis(trifluoroacetyl)-

Vue d'ensemble

Description

Cystine, N,N'-bis(trifluoroacetyl)- is a useful research compound. Its molecular formula is C10H10F6N2O6S2 and its molecular weight is 432.3 g/mol. The purity is usually 95%.

The exact mass of the compound Cystine, N,N'-bis(trifluoroacetyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cystine, N,N'-bis(trifluoroacetyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cystine, N,N'-bis(trifluoroacetyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Applications

1.1 Protein Interaction Studies

N,N'-bis(trifluoroacetyl)-L-cystine has been investigated for its potential in studying protein interactions. The modifications to the cystine structure may influence binding affinities with various biomolecules. Computational modeling suggests that structural changes can significantly affect these interactions, making it a valuable tool for understanding protein dynamics and interactions in biological systems.

1.2 Therapeutic Potential

Although specific biological activities of N,N'-bis(trifluoroacetyl)-L-cystine have not been extensively studied, its parent compound, cystine, exhibits various biological activities that suggest potential therapeutic applications. The stability and solubility of the trifluoroacetyl derivative may enhance its utility in drug formulation and delivery systems.

Synthetic Chemistry Applications

2.1 Synthesis of Peptides and Proteins

The compound serves as a useful intermediate in peptide synthesis due to its reactivity. It can participate in acylation reactions, which are crucial for forming peptide bonds during synthesis. This property allows it to be utilized in generating cyclic peptides and peptidomimetics through various cyclization strategies .

2.2 Macrocyclization Techniques

The incorporation of N,N'-bis(trifluoroacetyl)-L-cystine into macrocyclization strategies enhances the stability and selectivity of cyclic peptides. For instance, it can be involved in native chemical ligation reactions that facilitate the formation of cyclic structures from linear precursors . This application is particularly relevant in developing new therapeutic agents with improved pharmacological profiles.

Comparative Analysis with Related Compounds

To understand the unique features of N,N'-bis(trifluoroacetyl)-L-cystine, a comparison with similar compounds is essential:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cystine | Dimeric amino acid linked by disulfide bond | Naturally occurring; essential for protein structure |

| N,N'-Bis(acetyl)-L-cystine | Contains acetyl groups instead of trifluoroacetyl | Less stable than trifluoroacetyl derivative |

| L-Cysteine | Monomeric amino acid; reduced form of cystine | More reactive due to free thiol group |

| N,N'-Bis(2-chloroacetyl)-L-cystine | Chlorinated acyl groups; similar reactivity | Potentially more toxic due to chlorine presence |

N,N'-bis(trifluoroacetyl)-L-cystine stands out due to its enhanced stability and solubility compared to other derivatives, making it particularly useful in synthetic applications.

Case Studies and Research Findings

Several studies have highlighted the utility of N,N'-bis(trifluoroacetyl)-L-cystine:

- Study on Protein Conjugates: Research has demonstrated that disulfide-bridging chemistry involving derivatives like N,N'-bis(trifluoroacetyl)-L-cystine can be employed to create homogenous antibody-protein conjugates with enhanced therapeutic efficacy against cancer cells .

- Cyclization Methods: Efficient methods for cyclizing peptides using cysteinyl prolyl esters have been developed, showcasing how derivatives like N,N'-bis(trifluoroacetyl)-L-cystine can facilitate the formation of cyclic structures that exhibit improved biological activity .

Propriétés

IUPAC Name |

3-[[2-carboxy-2-[(2,2,2-trifluoroacetyl)amino]ethyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F6N2O6S2/c11-9(12,13)7(23)17-3(5(19)20)1-25-26-2-4(6(21)22)18-8(24)10(14,15)16/h3-4H,1-2H2,(H,17,23)(H,18,24)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQSWKZMTZNJIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)C(F)(F)F)SSCC(C(=O)O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F6N2O6S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960625 | |

| Record name | N,N'-Bis(2,2,2-trifluoro-1-hydroxyethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-91-5 | |

| Record name | Cystine, N,N'-bis(trifluoroacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC96676 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(2,2,2-trifluoro-1-hydroxyethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.